Benzoxazole, 2,2'-(1,4-butanediyl)bis-
CAS No.: 2008-10-8
Cat. No.: VC3893082
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2008-10-8 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 2-[4-(1,3-benzoxazol-2-yl)butyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C18H16N2O2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2 |
| Standard InChI Key | LNGWMLBHQIUQIX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Physicochemical Properties
Benzoxazole, 2,2'-(1,4-butanediyl)bis- belongs to the benzoxazole family, a class of heterocyclic compounds known for their electron-deficient aromatic systems. Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.3 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | – |
The compound’s structure features two benzoxazole rings connected by a flexible four-carbon chain, enabling conformational adaptability in coordination chemistry .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of Benzoxazole, 2,2'-(1,4-butanediyl)bis- involves multi-step reactions starting from precursor benzoxazole derivatives. While detailed protocols are proprietary, general methodologies include:
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Condensation Reactions: Linking benzoxazole monomers via alkylation using 1,4-dibromobutane or similar reagents.
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Ligand Preparation: Purification through column chromatography and recrystallization to achieve high purity .
Spectroscopic and Crystallographic Analysis
In a study by Li et al. (2019), the compound served as a ligand in the synthesis of a cuprous coordination polymer, {[Cu(BBO)(SPPh₃)]ClO₄}ₙ (BBO = 2,2'-(1,4-butanediyl)bis-1,3-benzoxazole) . Key structural insights include:
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Coordination Geometry: Copper(I) centers adopt a distorted trigonal planar environment (total bond angle = 359.2°).
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Luminescence: Solid-state emission at 428 nm (λₑₓ = 355 nm), attributed to metal-to-ligand charge transfer (MLCT) .
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Antioxidant Activity: Demonstrated hydroxyl and superoxide radical scavenging in vitro .
Applications in Coordination Chemistry
Luminescent Materials
The compound’s rigid yet flexible structure makes it suitable for designing luminescent coordination polymers. The Cu(I) complex exhibits blue emission, suggesting applications in optoelectronic devices or sensors .
Antioxidant Systems
Preliminary studies indicate that the Cu(I)-BBO polymer scavenges reactive oxygen species (ROS), with potential uses in biomedical materials or protective coatings .
Comparative Analysis with Related Benzoxazole Derivatives
Benzoxazole, 2,2'-(1,4-butanediyl)bis- shares functional similarities with other bis-benzoxazole ligands but differs in spacer length and flexibility:
The butanediyl spacer enhances conformational flexibility, favoring diverse metal-ligand geometries compared to rigid aromatic linkers .
Future Directions and Challenges
Research Opportunities
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Advanced Materials: Optimizing luminescence efficiency for OLEDs or bioimaging probes.
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Biomedical Applications: Expanding antioxidant studies to in vivo models.
Synthetic Challenges
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Scalability: Improving yield and reproducibility for industrial applications.
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Functionalization: Introducing substituents to modulate electronic properties.
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